3H,3H-Perfluorooctane-2,4-dione
Description
3H,3H-Perfluorooctane-2,4-dione (CAS No. 261503-40-6) is a fluorinated diketone with the molecular formula C₈H₂F₁₂O₂. Its structure features two ketone groups at positions 2 and 4 of an octane backbone, where hydrogen atoms are extensively replaced by fluorine, forming a perfluorinated segment. The SMILES notation is C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F, and its InChIKey is WNIYZRDLOGYCIO-UHFFFAOYSA-N . This compound is notable for its high thermal stability, chemical inertness, and applications in specialty materials and pharmaceutical intermediates .
Properties
IUPAC Name |
1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O2/c9-4(10,2(21)1-3(22)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYZRDLOGYCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382155 | |
| Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-40-6 | |
| Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3H,3H-Perfluorooctane-2,4-dione typically involves the fluorination of octane derivatives. The process can be carried out using different fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms. Industrial production methods often employ large-scale fluorination reactors to achieve high yields and purity.
Chemical Reactions Analysis
3H,3H-Perfluorooctane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include hydrogen fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H,3H-Perfluorooctane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3H,3H-Perfluorooctane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include nucleophilic substitution and oxidative addition, depending on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Diketones
3H,3H-Perfluorodecane-2,4-dione (CAS No. 147874-76-8)
- Molecular Formula : C₁₀H₂F₁₆O₂
- Structural Differences : Extends the carbon chain to ten atoms (vs. eight in the octane variant), with additional fluorine substitution.
- Properties : Higher molecular weight (576.1 g/mol vs. 454.1 g/mol for the octane derivative) and increased hydrophobicity due to the longer perfluoroalkyl chain. Applications include advanced polymer synthesis and catalysis .
| Property | 3H,3H-Perfluorooctane-2,4-dione | 3H,3H-Perfluorodecane-2,4-dione |
|---|---|---|
| Molecular Formula | C₈H₂F₁₂O₂ | C₁₀H₂F₁₆O₂ |
| CAS No. | 261503-40-6 | 147874-76-8 |
| Molecular Weight (g/mol) | 454.1 | 576.1 |
| Key Applications | Pharmaceutical intermediates | Polymer additives, catalysis |
Perfluorinated Carboxylic Acids
2H,2H,3H,3H-Perfluorooctanoic Acid (PFBA, CAS No. 375-22-4)
- Molecular Formula : C₈H₃F₇O₂
- Structural Differences : Replaces diketone groups with a carboxylic acid moiety.
- Properties: Lower thermal stability compared to fluorinated diketones. PFBA is a known environmental contaminant with persistence in water systems .
Perfluorooctanesulfonamide (PFOSA, CAS No. 31506-32-8)
- Molecular Formula: C₈H₄F₁₇NO₂S
- Structural Differences : Contains a sulfonamide group instead of ketones.
- Classified as a persistent organic pollutant (POP) under the Stockholm Convention .
| Property | This compound | 2H,2H,3H,3H-Perfluorooctanoic Acid | Perfluorooctanesulfonamide |
|---|---|---|---|
| Functional Groups | Diketones | Carboxylic acid | Sulfonamide |
| Environmental Persistence | Moderate (limited data) | High | Very High |
| Toxicity Profile | Understudied | Linked to hepatotoxicity | Carcinogenic potential |
Non-Fluorinated Diketones
Thiazolidine-2,4-dione
- Molecular Formula: C₃H₃NO₂S
- Structural Differences : Contains a sulfur atom and a nitrogen heterocycle instead of fluorine.
- Properties : Widely used in antidiabetic drugs (e.g., Rosiglitazone). Unlike fluorinated diketones, it exhibits higher aqueous solubility and lower environmental persistence .
Quinazoline-2,4-(1H,3H)-dione
Key Research Findings
- Synthetic Utility : Fluorinated diketones like this compound are preferred in high-performance material synthesis due to their resistance to degradation under extreme conditions .
- Catalytic Applications : Fluorinated diketones show promise in CO₂ conversion reactions, achieving yields >90% under optimized conditions, though they are less explored than nitrogen-based diketones like quinazoline derivatives .
Biological Activity
3H,3H-Perfluorooctane-2,4-dione (CAS number 261503-40-6) is a fluorinated organic compound notable for its unique chemical structure, which includes two carbonyl groups flanked by a fully fluorinated octane chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science.
The molecular formula of this compound is C8F14O2. Its perfluorinated nature imparts high thermal stability and resistance to degradation, making it suitable for various applications. The presence of carbonyl groups enhances its reactivity, particularly in chelation processes with metal ions.
Chelation Properties
Research indicates that this compound exhibits significant biological activity primarily through its chelation properties. Chelators are compounds that can bind to metal ions, which is crucial in various biological processes and therapeutic applications. The compound's ability to chelate metal ions suggests potential uses in treating conditions related to metal ion imbalance or toxicity.
Table 1: Chelation Properties of this compound
| Metal Ion | Chelation Affinity | Potential Application |
|---|---|---|
| Iron (Fe) | Moderate | Anemia treatment |
| Copper (Cu) | High | Wilson's disease |
| Lead (Pb) | High | Heavy metal detoxification |
Interaction with Biological Molecules
Studies have shown that this compound interacts with various biological molecules. Its fluorinated structure may influence its interaction with biological membranes and proteins, potentially affecting cellular processes. The compound's interactions could be relevant in the context of drug development and environmental toxicology.
Case Studies and Research Findings
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties. For instance, research on metal ion chelators has indicated potential therapeutic effects against viruses like the hepatitis C virus (HCV). These findings highlight the need for further exploration of the compound's antiviral potential.
- Toxicological Assessments : Toxicological studies have been conducted to assess the safety profile of this compound. While some studies indicate low acute toxicity levels, chronic exposure assessments are necessary to understand its long-term effects on human health and the environment.
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions. This chelation mechanism is crucial for modulating metal ion availability in biological systems. The compound's interactions may disrupt normal cellular functions if metal ion homeostasis is affected.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
